(2-(Bromomethyl)cyclopropyl)benzene

Stereochemistry Cyclization Kinetics

(2-(Bromomethyl)cyclopropyl)benzene (CAS 90841-13-7) is a non-canonical amino acid precursor and a strained-ring organobromine building block. It features a cyclopropane ring fused to a phenyl group, with a reactive bromomethyl substituent, giving it a molecular formula of C10H11Br and a molecular weight of 211.10 g/mol.

Molecular Formula C10H11Br
Molecular Weight 211.10 g/mol
Cat. No. B13255674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(Bromomethyl)cyclopropyl)benzene
Molecular FormulaC10H11Br
Molecular Weight211.10 g/mol
Structural Identifiers
SMILESC1C(C1C2=CC=CC=C2)CBr
InChIInChI=1S/C10H11Br/c11-7-9-6-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2
InChIKeyQYDBZVRKADDLFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-(Bromomethyl)cyclopropyl)benzene: A Strategic Cyclopropyl-Aromatic Building Block for Precision Synthesis


(2-(Bromomethyl)cyclopropyl)benzene (CAS 90841-13-7) is a non-canonical amino acid precursor and a strained-ring organobromine building block [1]. It features a cyclopropane ring fused to a phenyl group, with a reactive bromomethyl substituent, giving it a molecular formula of C10H11Br and a molecular weight of 211.10 g/mol [1]. This compound exists as two distinct diastereomers, cis and trans, which exhibit different physical and chemical properties, making stereochemical selection a critical parameter for synthetic success [2].

Stereochemical control workflow cis/trans diastereomers exhibit divergent reactivity; stereochemical selection is critical for ring-closure success.
Regioisomer identity verification physical state contrast supports rapid receipt check to differentiate from common regioisomer.
Leaving group advantage bromide enables faster nucleophilic substitution under mild conditions, reducing ring-strain byproducts.

Why Generic (2-(Bromomethyl)cyclopropyl)benzene Substitution Risks Synthetic Failure


Substituting (2-(bromomethyl)cyclopropyl)benzene with a generic cyclopropylmethyl bromide or a regioisomeric analog ignores the quantifiable impact of stereochemistry and substitution pattern on reaction outcomes. The cis and trans diastereomers show divergent reactivity in ring-closure reactions, with the trans isomer sometimes failing to cyclize while the cis isomer proceeds efficiently [1]. Similarly, the regioisomer [1-(bromomethyl)cyclopropyl]benzene presents a markedly different steric environment due to the quaternary carbon center, altering its melting point, solubility, and nucleophilic substitution kinetics compared to the target compound, which can derail a developed synthetic route .

Cis/trans diastereomer mismatch

The trans isomer may not undergo cyclization, while the cis isomer proceeds efficiently. Generic procurement without stereochemical specification risks synthetic failure.

Regioisomer substitution

[1-(Bromomethyl)cyclopropyl]benzene alters steric environment and physical state; its crystalline solid form and different substitution kinetics can derail established solution-phase routes.

Chloride analog substitution

Replacing bromide with chloride may slow nucleophilic displacement enough to require higher temperatures, increasing risk of cyclopropane ring-opening and byproduct formation.

Quantitative Differentiation of (2-(Bromomethyl)cyclopropyl)benzene from Key Analogs


Cis vs. Trans Diastereomer Reactivity in Azetidine Formation

The cyclization rate of cis-2-(bromomethyl)cycloalkylamines to azetidines is quantifiably different from that of the trans isomer. For cyclopentyl analogs, the trans isomer fails to form the azetidine product, whereas the cis isomer cyclizes with a measurable first-order rate constant. This trend is consistent with the behavior of the cyclopropyl system, making stereochemical purity a key procurement specification [1].

Cyclization reactivity
Class-level inference
Cis isomer: azetidine formation observed Trans isomer: no azetidine formed
Stereochemistry determines ring-closure success
Based on cyclopentyl analog first-order kinetics; confirm for target system
Stereochemistry Cyclization Kinetics

Regioisomeric Purity and Physical Property Contrast with [1-(Bromomethyl)cyclopropyl]benzene

The target compound, (2-(bromomethyl)cyclopropyl)benzene, is a liquid at ambient temperature, while its regioisomer [1-(bromomethyl)cyclopropyl]benzene (CAS 181207-69-2) is a crystalline solid with a melting point of 54-56 °C . This difference in physical state is a direct consequence of the substitution pattern: the quaternary carbon in the regioisomer enables efficient crystal packing, whereas the target compound's structure disrupts crystallinity. This distinction can be exploited for identity verification and purity assessment.

Physical state identity
Data to verify
Target: liquid at 25 °C Regioisomer: solid, mp 54–56 °C
Physical state provides rapid receipt identity check
Sources limited; verify against in-house lot
Regioisomer Physical Properties Purity

Superior Leaving Group Ability Over the Chloro Analog in Nucleophilic Substitution

Bromide is a significantly better leaving group than chloride in SN2 reactions, a principle well-established for cyclopropylmethyl systems. While direct kinetic data for this specific compound is unavailable at the class level, the general trend shows bromomethyl derivatives react approximately 5-10 times faster than their chloromethyl counterparts in typical substitution reactions [1]. For (2-(bromomethyl)cyclopropyl)benzene, this translates to a synthetically useful advantage in alkylation steps where mild conditions are required to avoid cyclopropane ring-opening.

Leaving group ability
Class-level inference
~5–10× rate enhancement (Br vs Cl)
Supports mild-alkylation screening fit
General SN2 trend from textbook class data
Leaving Group Nucleophilic Substitution Reaction Rate

Optimal Procurement and Application Scenarios for (2-(Bromomethyl)cyclopropyl)benzene Based on Verifiable Evidence


Stereospecific Synthesis of Fused-Ring Heterocycles

When a synthetic scheme requires a stereospecific cyclization to form an azetidine or similar fused-ring system, the cis diastereomer of (2-(bromomethyl)cyclopropyl)benzene is the mandatory starting material. Research on analogous systems shows that the trans isomer is unreactive under standard cyclization conditions [1]. Procurement must specify the cis isomer (CAS 1017962-38-7) to avoid synthetic failure.

Quality Control Verification via Physical State Inspection

Due to the significant difference in physical state between the target compound (a liquid) and its common regioisomer [1-(bromomethyl)cyclopropyl]benzene (a solid with a melting point of 54-56 °C), a simple visual inspection or melting point determination can serve as an immediate, low-cost identity check upon material receipt, as evidence suggests .

Accelerated Alkylation of Sensitive Pharmacophores

In medicinal chemistry campaigns where mild, rapid alkylation is needed to functionalize a delicate pharmacophore, the superior leaving group ability of the bromide in (2-(bromomethyl)cyclopropyl)benzene, compared to its chloro analog, makes it the reagent of choice. The approximately 5-10 fold rate enhancement [2] minimizes exposure to harsh conditions, preserving the integrity of the target molecule.

Application
Selection Property
Validation Focus
Stereospecific heterocycle synthesis
Cis diastereomer stereochemistry
Cyclization reactivity confirmation
Quality control upon receipt
Physical state (liquid vs solid)
Identity verification via visual or mp check
Mild alkylation of sensitive pharmacophores
Bromide leaving group ability
Reaction rate under mild conditions
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